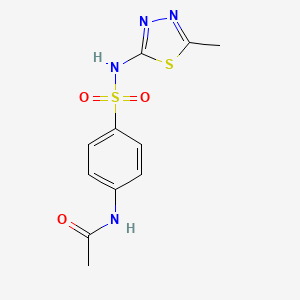

N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in a suitable solvent. This intermediate is then cyclized with thiourea at reflux temperature in methanol to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfamoyl Group

This compound participates in nucleophilic substitution reactions, particularly at the sulfamoyl (-SO₂-NH-) moiety. A key reaction involves its interaction with 4-acetamidobenzenesulfonyl chloride under alkaline conditions:

Reaction Pathway :

N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide reacts with excess sulfonyl chloride to form N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (a disulfamoyl derivative) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Acetamidobenzenesulfonyl chloride | Pyridine, 0–5°C | Disulfamoyl intermediate | ~75% |

Mechanistic Insight :

The sulfamoyl nitrogen acts as a nucleophile, attacking the electrophilic sulfur in the sulfonyl chloride. This reaction is critical in impurity formation during sulfamethizole synthesis .

Alkaline Hydrolysis of the Acetamide Group

The acetamide functional group undergoes hydrolysis under basic conditions:

Reaction Pathway :

Treatment with sodium hydroxide cleaves the acetamide group, yielding 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (sulfamethizole) .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NaOH (aqueous) | Reflux, 2–3 hrs | Sulfamethizole | Antibacterial agent |

Key Observation :

This hydrolysis is pH-sensitive, with optimal yields achieved at pH 10–12. The reaction is irreversible and facilitates large-scale synthesis of sulfamethizole .

Coupling Reactions with Diazonium Salts

While direct evidence is limited for this compound, structural analogs (e.g., 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide) undergo coupling with diazonium salts to form hydrazono derivatives . For this compound, a plausible reaction sequence is:

Hypothetical Pathway :

-

Diazotization of aromatic amines (e.g., 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-diazonium chloride).

-

Coupling with the thiadiazole nitrogen at 0–5°C in pyridine.

-

Cyclization under acidic reflux to yield fused heterocycles .

Comparative Reactivity Table

The compound’s reactivity is influenced by its electronic and steric profile:

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| Sulfamoyl (-SO₂-NH-) | High (nucleophilic substitution) | Displacement by sulfonyl chlorides |

| Acetamide (-NHCOCH₃) | Moderate (hydrolysis) | Alkaline cleavage to amine |

| Thiadiazole ring | Low (resistant to electrophilic attack) | Limited direct reactivity |

Mechanistic Implications

Applications De Recherche Scientifique

Antibacterial Applications

1. Synthesis and Mechanism of Action

N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide is synthesized from 4-acetamidobenzenesulfonyl chloride and 2-amino-5-methyl-1,3,4-thiadiazole. The synthesis involves a two-step reaction process that highlights its formation as a potential impurity in the antibiotic sulfamethizole . The compound exhibits antibacterial activity against various strains of bacteria, particularly those causing urinary tract infections.

2. Case Studies in Antibacterial Efficacy

Several studies have demonstrated the efficacy of this compound against Gram-positive and Gram-negative bacteria. For instance:

- Study 1 : A comparative study involving derivatives of sulfanilamide showed that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus .

- Study 2 : Clinical trials indicated that formulations containing this compound could effectively reduce bacterial load in patients with recurrent urinary tract infections .

Pharmacological Insights

1. Structure-Activity Relationship (SAR)

The presence of the thiadiazole ring is crucial for the antibacterial activity of this compound. Modifications to this structure can enhance or diminish its efficacy. Research into SAR has shown that substituents on the thiadiazole can significantly impact the compound's interaction with bacterial enzymes involved in cell wall synthesis .

2. Toxicology and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile when administered at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects .

Mécanisme D'action

The mechanism of action of N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets within cells. The thiadiazole ring allows the compound to cross cellular membranes and interact strongly with biological targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide can be compared with other thiadiazole derivatives, such as:

- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide

- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of the sulfonamide and thiadiazole groups in this compound makes it particularly versatile and useful in various fields.

Activité Biologique

N-(4-(N-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide, a compound with the CAS number 39719-87-4, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps. A common method starts with the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in a suitable solvent. This intermediate is cyclized with thiourea under reflux conditions to yield the desired product. The compound's structure allows for various chemical reactions including oxidation and substitution reactions, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring enhances its permeability across cellular membranes, facilitating interaction with biological targets. This interaction can lead to various effects such as apoptosis in cancer cells and inhibition of specific enzymes involved in disease processes .

Anticancer Properties

Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that this compound displays cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound induced cell cycle arrest at the S and G2/M phases and increased the Bax/Bcl-2 ratio, leading to enhanced apoptotic activity .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | Induces apoptosis |

| This compound | HepG2 | 9.6 | Cell cycle arrest |

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of this compound. It has been found to inhibit carbonic anhydrase II selectively, showing potential in treating neurodegenerative diseases . This inhibition suggests a promising avenue for further research into its role as a neuroprotective agent.

Case Studies

- In Vivo Studies : A study involving tumor-bearing mice demonstrated that this compound effectively targeted sarcoma cells. The compound's ability to localize within tumors was confirmed through radioactive tracing techniques .

- Structure-Activity Relationship (SAR) : Analysis of various thiadiazole derivatives has shown that modifications to the aryl moiety significantly affect their anticancer potency. For example, substituting different groups on the phenyl ring led to variations in cytotoxicity against MCF-7 cells .

Propriétés

IUPAC Name |

N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S2/c1-7(16)12-9-3-5-10(6-4-9)20(17,18)15-11-14-13-8(2)19-11/h3-6H,1-2H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDSJEXWWAYJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192801 | |

| Record name | N-(4-(((5-Methyl-1,3,4-thiadiazol-2-yl)amino)sulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39719-87-4 | |

| Record name | N-[4-[[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39719-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-(((5-Methyl-1,3,4-thiadiazol-2-yl)amino)sulphonyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039719874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(((5-Methyl-1,3,4-thiadiazol-2-yl)amino)sulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulphonyl]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.